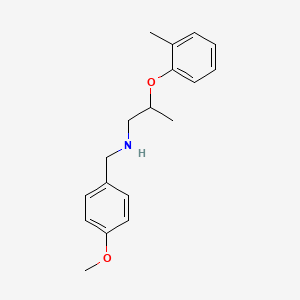

![molecular formula C12H14ClNO3 B1389302 Ethyl 4-[(2-chloropropanoyl)amino]benzoate CAS No. 51051-08-2](/img/structure/B1389302.png)

Ethyl 4-[(2-chloropropanoyl)amino]benzoate

Overview

Description

Ethyl 4-[(2-chloropropanoyl)amino]benzoate is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 . It is also known by its synonyms Ethyl 4-[(2-chloro-1-oxopropyl)amino]benzoate and Benzoic acid, 4-[(2-chloro-1-oxopropyl)amino]-, ethyl ester .

Physical And Chemical Properties Analysis

The boiling point of Ethyl 4-[(2-chloropropanoyl)amino]benzoate is predicted to be 423.1±30.0 °C, and its density is predicted to be 1.246±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 12.61±0.70 .Scientific Research Applications

Nonlinear Optical Properties

A novel azo compound derived from ethyl-4-amino benzoate has been synthesized and studied for its nonlinear optical (NLO) properties . The NLO properties of the compound were studied using a continuous wave (cw), low power 473 nm, TEM 00 mode laser beam . The compound showed all-optical switching (AOS) using two laser beams .

Electro-Optical Applications

Ethyl 4-amino benzoate has been identified as a potential candidate for electro-optical applications . A bulk size crystal of ethyl 4-amino benzoate was grown using a single zone transparent resistive furnace . The crystal possesses reasonably good transmittance over the visible spectrum .

Laser Damage Threshold

The laser damage threshold value of ethyl 4-amino benzoate was calculated using a Nd:YAG laser . This property is important for materials used in laser systems and optical communication devices .

Thermal Stability

The thermal parameters of ethyl 4-amino benzoate were evaluated using photopyroelectric techniques . The crystal possesses quite fair thermal stability , making it suitable for applications that require high-temperature stability.

Mechanical Properties

The mechanical properties of ethyl 4-amino benzoate were evaluated using nano-indentation techniques . Although the mechanical strength was found to be low , with reduction in defects, it could be a potential candidate for non-linear optical applications .

Chemical Analysis

Azo compounds derived from ethyl-4-amino benzoate have been used in chemical analysis . These compounds are powerfully colored and can be red, yellow, orange, blue, and sometimes green, based on the molecular structure of the molecules .

properties

IUPAC Name |

ethyl 4-(2-chloropropanoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-3-17-12(16)9-4-6-10(7-5-9)14-11(15)8(2)13/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHXPVGOYFJILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(2-chloropropanoyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

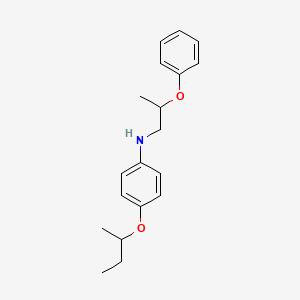

![N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline](/img/structure/B1389219.png)

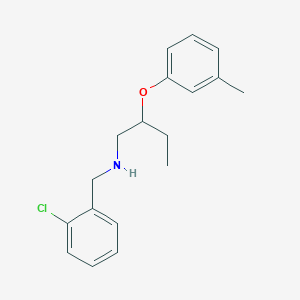

![2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389221.png)

![3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline](/img/structure/B1389222.png)

![N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389225.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline](/img/structure/B1389228.png)

![3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389229.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline](/img/structure/B1389231.png)

![N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389237.png)

![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)

![N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389239.png)